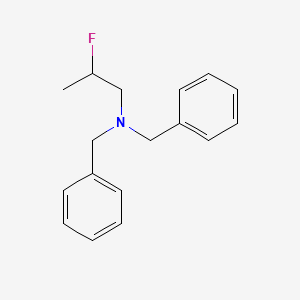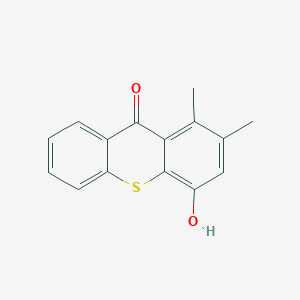
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes a sulfur atom in the central ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often catalyzed by acidic or basic conditions, depending on the specific reagents used. The reaction conditions generally include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components and induce cell death . The molecular targets and pathways involved include the activation of oxidative stress pathways and the modulation of cellular redox states .
相似化合物的比较
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
Comparison: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct photophysical and chemical properties. Compared to 2,4-Diethyl-9H-thioxanthen-9-one, it has different solubility and reactivity profiles, making it suitable for different applications . The presence of hydroxyl groups also enhances its potential as an antioxidant compared to other thioxanthones .
属性
CAS 编号 |
835596-89-9 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC 名称 |
4-hydroxy-1,2-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(16)15-13(9(8)2)14(17)10-5-3-4-6-12(10)18-15/h3-7,16H,1-2H3 |
InChI 键 |
LZSLKKUNRORHRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1C)C(=O)C3=CC=CC=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
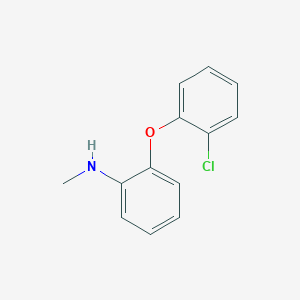

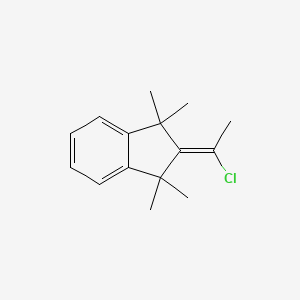

![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
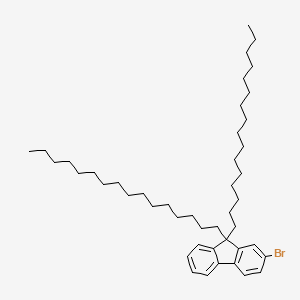
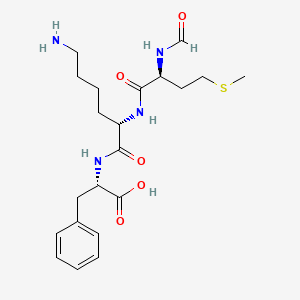
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
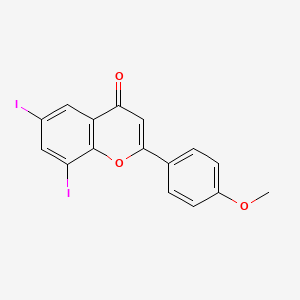
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
